1H-Indol-2-amine hydrochloride

描述

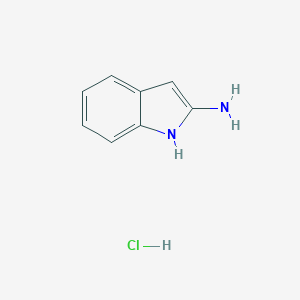

1H-Indol-2-amine hydrochloride (CAS: 27878-37-1) is an indole derivative with a molecular formula of C₈H₉ClN₂ and a molecular weight of 168.62 g/mol . Structurally, it consists of an indole ring system substituted with an amine group at the 2-position, stabilized as a hydrochloride salt. This compound is typically stored under inert atmospheric conditions at room temperature . It serves as a key intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological and oncological pathways . Limited solubility data are available, but its hydrochloride form likely enhances aqueous solubility compared to the free base.

准备方法

The synthesis of 1H-Indol-2-amine hydrochloride typically involves several steps. One common method includes the reaction of o-nitrostyrenes with aqueous titanium(III) chloride solution at ambient temperature, resulting in the formation of indoles via a formal reductive C(sp2)–H amination reaction . Another approach involves the use of alkylzinc bromides with aryldiazonium tetrafluoroborates, followed by microwave irradiation in the presence of chlorotrimethylsilane to yield the indole product .

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, plays a crucial role in the efficiency of the synthesis process.

化学反应分析

1H-Indol-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indoles, while substitution reactions can produce halogenated or nitro-substituted indoles.

科学研究应用

Scientific Research Applications

1H-Indol-2-amine hydrochloride has been extensively studied for its applications in various scientific fields:

Medicinal Chemistry

- Anticancer Properties : Compounds derived from this compound have shown promising anticancer activities. For instance, derivatives synthesized through multicomponent reactions have demonstrated significant antiproliferative effects against various cancer cell lines, including lung adenocarcinoma .

- Antimicrobial Activity : Research indicates that indole derivatives exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. Some synthesized compounds have shown high activity levels, making them potential candidates for developing new antimicrobial agents .

- Neuropeptide Y Receptor Modulation : Certain derivatives targeting the human neuropeptide Y Y5 receptor are being explored for their potential in treating obesity and metabolic disorders, highlighting the compound's versatility in therapeutic applications.

Chemical Synthesis

- Building Block for Complex Molecules : this compound serves as a crucial intermediate in synthesizing various indole derivatives. These derivatives are essential in developing pharmaceuticals and other biologically active compounds .

- Diverse Reaction Pathways : The compound can undergo several chemical reactions, including oxidation, reduction, and electrophilic substitution. These reactions allow for the creation of a wide range of substituted indoles, expanding its utility in organic synthesis .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of novel indole derivatives synthesized from this compound. The results indicated that several compounds exhibited potent activity against A549 lung adenocarcinoma cells, suggesting their potential as new therapeutic agents for cancer treatment .

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antibacterial activity of indole-based compounds derived from this compound. The study reported that certain derivatives displayed significant antibacterial effects against pathogenic bacteria, providing insights into their potential use in developing new antibiotics .

Summary Table of Applications

| Application Area | Description | Examples of Activities |

|---|---|---|

| Medicinal Chemistry | Development of drugs targeting various diseases | Anticancer, antimicrobial agents |

| Chemical Synthesis | Key intermediate for synthesizing complex organic molecules | Building blocks for pharmaceuticals |

| Biological Research | Investigating biological activities and mechanisms of action | Modulation of receptors, enzyme interactions |

作用机制

The mechanism of action of 1H-Indol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind to various enzymes and receptors, influencing biological processes. For example, indole derivatives can inhibit enzyme activity by forming hydrogen bonds with the active site, thereby blocking substrate access . Additionally, the compound can modulate signaling pathways involved in cell growth, differentiation, and apoptosis.

相似化合物的比较

Comparison with Structurally Similar Indole Derivatives

Structural and Functional Group Modifications

1-Methyl-1H-indol-2-amine Hydrochloride (CAS: 42456-82-6)

- Molecular Formula : C₉H₁₁ClN₂

- Molecular Weight : 182.65 g/mol

- Key Difference : A methyl group at the 1-position of the indole ring replaces the hydrogen atom. This substitution increases lipophilicity (predicted LogP > 1.5) and may enhance membrane permeability, making it more suitable for central nervous system (CNS)-targeting drug candidates .

1-(2-Methoxyethyl)-2-methyl-1H-indol-5-amine Hydrochloride (CAS: 1185294-22-7)

- Molecular Formula : C₁₂H₁₆ClN₂O

- Molecular Weight : 241 g/mol

- Key Difference : A 2-methoxyethyl group at the 1-position and a methyl group at the 2-position introduce steric bulk and polarity. The LogP value of 1.88 suggests balanced hydrophilicity, ideal for optimizing oral bioavailability .

2-Methylindolin-1-amine Hydrochloride (CAS: 102789-79-7)

- Molecular Formula : C₉H₁₂ClN₂

- Molecular Weight : 184.66 g/mol

- Key Difference : The indole ring is partially saturated (dihydroindole structure), reducing aromaticity and altering electronic properties. This modification may enhance binding to serotonin receptors or other targets requiring conformational flexibility .

2-(6-Methyl-1H-indol-3-yl)acetic Acid (CAS: 52531-20-1) Molecular Formula: C₁₁H₁₁NO₂ Molecular Weight: 189.21 g/mol Key Difference: An acetic acid substituent at the 3-position introduces carboxylic acid functionality, enabling salt formation or covalent conjugation. This compound is utilized in prodrug design or as a linker in bioconjugation chemistry .

生物活性

1H-Indol-2-amine hydrochloride, a member of the indole derivatives, has garnered attention in recent years due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and applications in research and medicine, supported by case studies and data tables.

Overview of Indole Derivatives

Indole derivatives are a significant class of compounds in medicinal chemistry, known for their ability to interact with various biological targets. These compounds exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. The structural versatility of indoles allows for modifications that can enhance their biological efficacy.

Biological Activities

This compound has been investigated for several biological activities:

- Anticancer Activity : Research indicates that indole derivatives can inhibit the growth of various cancer cell lines. For example, studies have shown that certain indole derivatives exhibit significant cytotoxic effects against colon cancer cells (HCT-15 and SW-620) with IC50 values ranging from 39.7 µM to 46.6 µM .

- Antimicrobial Properties : This compound has been evaluated for its antimicrobial activity against pathogens such as E. coli and Mycobacterium tuberculosis. In vitro studies demonstrated that modifications in the indole structure could enhance antibacterial potency .

- Anti-inflammatory Effects : Indole derivatives have also shown promise in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Receptor Interaction : Indole derivatives often exhibit high affinity for various receptors, influencing cellular signaling pathways. For instance, they may interact with nicotinic acetylcholine receptors, which play a role in neurotransmission and muscle contraction .

- Gene Expression Modulation : These compounds can affect gene expression related to cell proliferation and apoptosis, contributing to their anticancer properties .

- Biochemical Pathways : The compound is involved in several metabolic pathways, influencing enzyme activity and cellular metabolism. For example, it may modulate the activity of ribosome modulation factors that are crucial for bacterial stress responses .

Case Studies

Several studies highlight the potential applications of this compound:

- Study on Anticancer Activity : A study reported that specific analogs of indole derivatives showed inhibition rates of 61% at 100 µM against colon cancer cells (SW-620) . This suggests that structural modifications can significantly impact their efficacy.

- Antimicrobial Evaluation : Another investigation focused on the antibacterial effects against Mycobacterium tuberculosis, revealing promising results that warrant further exploration into structure-activity relationships .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 1H-Indol-2-amine hydrochloride, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves acid-catalyzed condensation or multi-step pathways. For example, 3-formyl-1H-indole derivatives can react with aminothiazolones under reflux in acetic acid (3–5 hours) to form indole-amine analogs . Optimization includes precise temperature control, stoichiometric balancing of reagents, and intermediate purification.

- Critical Parameters : Monitor reaction progress via TLC or HPLC. Adjust pH to stabilize the hydrochloride salt during workup.

Q. How should researchers handle and store this compound to ensure stability and safety?

- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact (GHS Category 1 eye irritation ). Work under fume hoods to prevent inhalation of dust (H335 ).

- Storage : Store at room temperature in airtight, light-resistant containers. Avoid moisture to prevent hydrolysis of the hydrochloride salt .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory spectral data (e.g., NMR, MS) when characterizing this compound?

- Approach :

- NMR Analysis : Compare experimental H/C NMR shifts with computational predictions (DFT calculations). For example, indole NH protons typically resonate at δ 10–12 ppm in DMSO-d6 .

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] for CHNCl requires m/z 184.04 ).

- Data Validation : Cross-reference with X-ray crystallography for unambiguous structural confirmation.

Q. How does the hydrochloride salt form of 1H-Indol-2-amine influence its reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The protonated amine enhances electrophilicity at the indole C3 position, facilitating reactions with nucleophiles (e.g., alkyl halides).

- Experimental Design : Conduct kinetic studies in polar aprotic solvents (DMF, DMSO) to compare reaction rates of free base vs. hydrochloride salt. Monitor by LC-MS .

Q. Contradiction Analysis

- Conflicting Solubility Data : Literature may report varying solubility due to polymorphic forms. Characterize batches via DSC/XRD to identify crystalline phases .

- Stability Discrepancies : Hydrolysis rates differ under acidic vs. alkaline conditions. Perform accelerated stability studies (40°C/75% RH) to model degradation pathways .

Q. Key Recommendations

属性

IUPAC Name |

1H-indol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2.ClH/c9-8-5-6-3-1-2-4-7(6)10-8;/h1-5,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIKSXSUBAADKKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80958131 | |

| Record name | 1H-Indol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80958131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36946-70-0 | |

| Record name | 1H-Indol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80958131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。